1-(4-乙基哌嗪-1-基)-2-(3-((2-氟苄基)磺酰基)-1H-吲哚-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

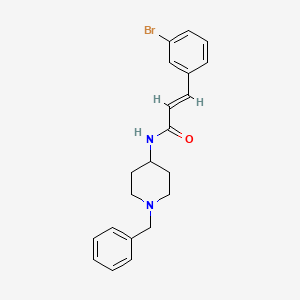

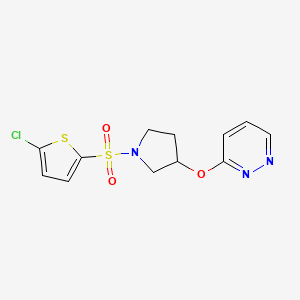

The compound "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" is a chemical entity that appears to be structurally related to a class of compounds that have been synthesized for various applications, including analytical derivatization in liquid chromatography and anticancer activity. Although the exact compound is not described in the provided papers, the structural motifs such as the piperazine ring and the indole moiety are present in the compounds discussed in the papers. For instance, the first paper describes a sulfonate reagent with a substituted piperazine used for derivatization in liquid chromatography , while the second paper discusses the synthesis of indole-piperazine derivatives with anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves the acylation of diarylmethylpiperazine with an acyl chloride derivative, as mentioned in the second paper . This method could potentially be adapted for the synthesis of "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" by using the appropriate starting materials, such as 4-ethylpiperazine and a 2-fluorobenzylsulfonyl-indole derivative. The synthesis would likely involve the formation of an amide bond between the piperazine and the indole moiety.

Molecular Structure Analysis

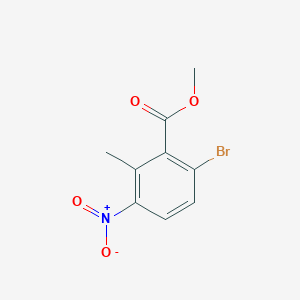

The molecular structure of the compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an indole moiety, which is a fused ring system consisting of a benzene ring and a five-membered nitrogen-containing pyrrole ring. The presence of a 2-fluorobenzylsulfonyl group suggests additional aromaticity and the potential for hydrogen bonding or dipole interactions due to the electronegative fluorine atom and the sulfonyl group.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely be influenced by the functional groups present. The piperazine ring is known for its basicity and potential to form salts with acids, while the indole moiety can participate in electrophilic substitution reactions. The sulfonyl group could potentially be involved in reactions with nucleophiles. The fluorine atom could also affect the reactivity of the benzyl ring, making it more susceptible to nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone" would be influenced by its molecular structure. The presence of aromatic rings and a sulfonyl group suggests that the compound would have a relatively high molecular weight and might exhibit significant lipophilicity, which could affect its solubility in various solvents. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and pi-pi stacking interactions. The fluorine atom could enhance the acidity of the adjacent hydrogen atoms, potentially affecting the compound's pKa values.

科学研究应用

抗惊厥评估和合成方法

已经合成了一系列吲哚衍生物,包括与所讨论化合物在结构上相似的化合物,以探索它们作为抗惊厥剂的潜力。这些化合物在最大电休克试验和皮下戊四唑筛选中表现出显着的活性,表明它们在治疗癫痫发作中的潜在效用。还进行了钠通道上的体外放射性配体结合测定和γ-氨基丁酸估计,以了解这些化合物的机制作用 (Ahuja & Siddiqui, 2014).

神经保护活性

合成了含有苄基哌嗪部分的新衍生物,并评估了它们在急性脑缺血模型中的神经保护活性。一些化合物表现出显着的保护作用,突出了它们在治疗脑缺血性卒中和发现新的神经保护剂中的潜力 (Gao et al., 2022).

抗菌活性

已经合成了具有氟苯基芳基腙部分的化合物,并测试了它们的抗氧化和抗菌活性。这些研究表明,某些衍生物表现出很高的抗分枝杆菌 smegmatis 活性,表明它们在抗菌治疗中的潜在应用 (Yolal et al., 2012).

合成和生物筛选

合成了一系列乙基化磺酰胺,并结合了 1,4-苯并二氧杂环部分,并针对各种酶和细菌菌株进行了筛选。发现这些化合物除了对选定的菌株表现出良好的抗菌性能外,还是良好的脂氧合酶抑制剂,以及乙酰胆碱酯酶、丁酰胆碱酯酶和 α-葡萄糖苷酶的中等抑制剂 (Irshad et al., 2016).

抗癌活性

合成了 1-(4-二芳基甲基哌嗪-1-基)-2-(1H-吲哚-3-基)乙酮的衍生物,并评估了它们的抗癌活性。这些化合物对各种癌细胞系表现出中等至强效的抗增殖活性,突出了它们在癌症治疗中的潜力 (Jiang, Xu, & Wu, 2016).

属性

IUPAC Name |

1-(4-ethylpiperazin-1-yl)-2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O3S/c1-2-25-11-13-26(14-12-25)23(28)16-27-15-22(19-8-4-6-10-21(19)27)31(29,30)17-18-7-3-5-9-20(18)24/h3-10,15H,2,11-14,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORKONEQSOZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)

![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)

![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)